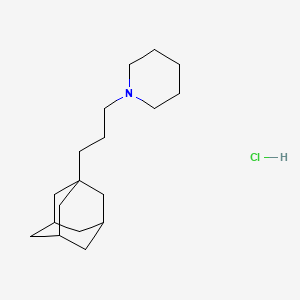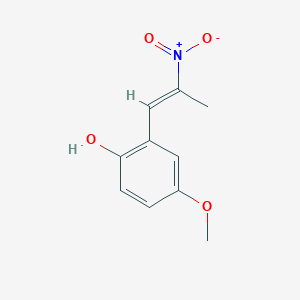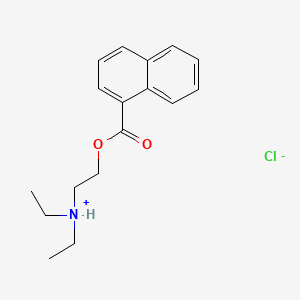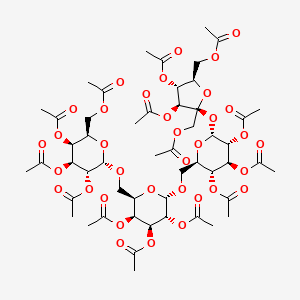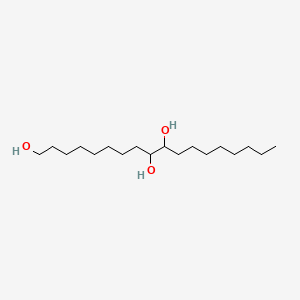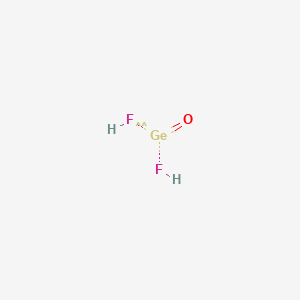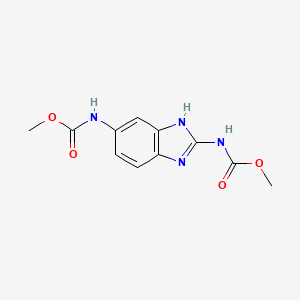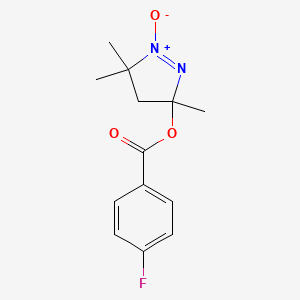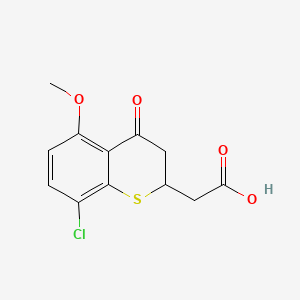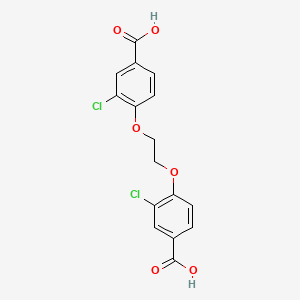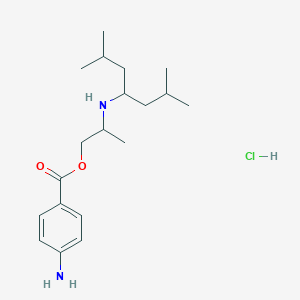
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a propan-2-yl group, and a dimethylheptan-4-yl group, all linked to an azanium chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride typically involves multiple steps, starting with the preparation of the aminobenzoyl intermediate. This intermediate is then reacted with propan-2-ol and dimethylheptan-4-yl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azanium,2-hydroxyacetate
- 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azanium,2-hydroxypropionate
Uniqueness
Compared to similar compounds, 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties and advantages in certain applications, such as enhanced reactivity or selectivity in chemical reactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. Further studies and applications are likely to uncover even more uses and benefits of this intriguing compound.
Properties
CAS No. |
69815-34-5 |
|---|---|
Molecular Formula |
C19H33ClN2O2 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-(2,6-dimethylheptan-4-ylamino)propyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-13(2)10-18(11-14(3)4)21-15(5)12-23-19(22)16-6-8-17(20)9-7-16;/h6-9,13-15,18,21H,10-12,20H2,1-5H3;1H |
InChI Key |
FBXXFJPTFWRXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)NC(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


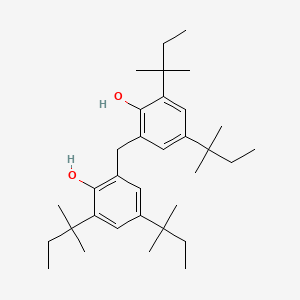
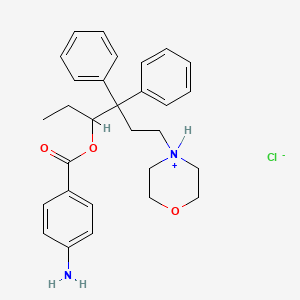
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
